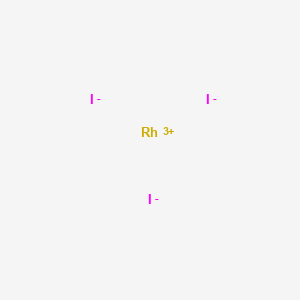

ヨウ化ロジウム(III)

説明

3-アミノサリチル酸は、分子式C₇H₇NO₃、分子量153.14 g/molの白色結晶性粉末です この化合物は、アミン基 (-NH₂) とサリチル酸基 (-OH) を含んでおり、サリチル酸の誘導体となっています .

2. 製法

合成経路と反応条件

3-アミノサリチル酸の調製は、通常、サリチル酸のニトロ化によって3-ニトロサリチル酸を生成し、続いて触媒的接触水素化還元と脱ハロゲン化水素化反応を行うことで行われます . このプロセスは、以下のように要約できます。

ニトロ化: サリチル酸をニトロ化剤を用いてニトロ化して、3-ニトロサリチル酸を生成します。

触媒的接触水素化還元: 3-ニトロサリチル酸は、触媒と水素供与体存在下で触媒的接触水素化還元にかけられます。

脱ハロゲン化水素化: 最後の工程は、脱ハロゲン化水素化で、3-アミノサリチル酸が生成されます.

工業生産方法

3-アミノサリチル酸の工業生産は、同様の合成経路に従いますが、より高い収率と費用対効果を達成するために最適化されています。 安価な原料と効率的な触媒の使用は大規模生産に不可欠です .

3. 化学反応解析

反応の種類

3-アミノサリチル酸は、以下を含むさまざまな化学反応を起こします。

酸化: 対応するキノンを形成するために酸化されます。

還元: 3-ニトロサリチル酸のニトロ基は、アミン基に還元されます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や過酸化水素 (H₂O₂) があります。

還元: 触媒として炭素上のパラジウム (Pd/C) を用いた触媒水素化。

主要生成物

酸化: キノンおよび他の酸化誘導体。

還元: 3-ニトロサリチル酸から3-アミノサリチル酸。

4. 科学研究への応用

3-アミノサリチル酸は、科学研究において幅広い用途があります。

科学的研究の応用

Catalysis

Rhodium triiodide is extensively used as a catalyst in organic synthesis , particularly in the production of fine chemicals and pharmaceuticals. It facilitates various reactions due to its ability to enhance reaction rates and selectivity.

- Key Reactions :

- Carbonylation Reactions : Rhodium triiodide is instrumental in synthesizing acetic acid and acetic anhydride through carbonylation processes involving methanol and other substrates .

- Hydroformylation : It acts as a catalyst in the hydroformylation of alkenes, converting them into aldehydes with high efficiency.

| Reaction Type | Substrates | Products |

|---|---|---|

| Carbonylation | Methanol + CO | Acetic Acid |

| Hydroformylation | Alkenes | Aldehydes |

Material Science

Rhodium triiodide plays a crucial role in the development of advanced materials:

- Conductive Polymers : Its unique electronic properties make it suitable for creating conductive polymers that can be used in electronic devices.

- Nanomaterials : Rhodium triiodide is utilized in synthesizing nanomaterials, which are essential for various applications, including sensors and catalysts.

Analytical Chemistry

In analytical chemistry, rhodium triiodide serves as an effective reagent:

- Spectroscopy : It is employed in spectroscopic techniques for detecting and quantifying trace elements in different samples. Its ability to form stable complexes enhances the sensitivity of these methods .

Electrochemistry

Rhodium triiodide has notable applications in electrochemical systems:

- Sensors : It improves the efficiency and stability of sensors used for detecting various analytes.

- Batteries : The compound is explored for its potential use in battery technology, where it may enhance charge storage capabilities .

Biological Applications

Recent studies have highlighted the potential of rhodium complexes, including rhodium triiodide, in biological contexts:

- Antitumor Activity : Rhodium complexes have been investigated for their ability to inhibit cancer cell growth. They may serve as promising candidates for developing new anticancer drugs due to their unique reactivity and structural properties .

- Enzyme Inhibition : Rhodium(III) complexes are studied as enzyme inhibitors, showing potential in drug discovery research by targeting specific biological pathways .

| Biological Application | Mechanism | Potential Use |

|---|---|---|

| Antitumor | Inhibition of cancer cell growth | Drug development |

| Enzyme inhibition | Targeting specific enzymes | Therapeutic agents |

Case Study 1: Carbonylation Process

A study demonstrated that rhodium triiodide effectively catalyzes the carbonylation of methanol to acetic acid with high yields. The reaction conditions were optimized to achieve maximum efficiency, highlighting its industrial relevance .

Research into rhodium(III) complexes revealed their potential as anticancer agents. Various ligand modifications were explored to enhance their selectivity and reduce side effects compared to traditional chemotherapeutics .

作用機序

3-アミノサリチル酸の作用機序は、葉酸合成の阻害です。パラアミノ安息香酸よりも高い親和性でプテリジンシンテターゼに結合し、葉酸の合成を効果的に阻害します。 この阻害により、細菌の増殖と増殖が遅くなり、結核菌に対して効果的になります .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of 3-aminosalicylic acid typically involves the nitration of salicylic acid to produce 3-nitrosalicylic acid, followed by catalytic hydrogenation reduction and dehalogenation hydrogenolysis reactions . The process can be summarized as follows:

Nitration: Salicylic acid is nitrated using a nitration agent to produce 3-nitrosalicylic acid.

Catalytic Hydrogenation Reduction: The 3-nitrosalicylic acid undergoes catalytic hydrogenation reduction in the presence of a catalyst and hydrogen donors.

Dehalogenation Hydrogenolysis: The final step involves dehalogenation hydrogenolysis to yield 3-aminosalicylic acid.

Industrial Production Methods

The industrial production of 3-aminosalicylic acid follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The use of cheaper raw materials and efficient catalysts is crucial for large-scale production .

化学反応の分析

Types of Reactions

3-Aminosalicylic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: The nitro group in 3-nitrosalicylic acid can be reduced to an amine group.

Substitution: The amine and hydroxyl groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: 3-Aminosalicylic acid from 3-nitrosalicylic acid.

Substitution: Various substituted derivatives depending on the reagents used.

類似化合物との比較

類似化合物

4-アミノサリチル酸:

2-アミノサリチル酸: 化学的性質は似ていますが、生物学的活性は異なる別の異性体です.

独自性

3-アミノサリチル酸は、ベンゼン環のアミン基の特定の位置のために独自性を持っています。これにより、異なる化学的および生物学的特性が生まれます。 葉酸合成を阻害する能力は、特に抗マイコバクテリア剤として効果的です .

生物活性

Rhodium triiodide (RhI) is a metal complex that has garnered interest in various fields, particularly in medicinal chemistry and materials science. This article delves into the biological activities associated with Rhodium triiodide, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of Rhodium Triiodide

Rhodium triiodide is a coordination compound formed from rhodium and iodine. It is characterized by its unique electronic properties and structural attributes, which influence its biological activity. The compound can exist in different oxidation states, with RhI being one of the more stable forms.

Anticancer Activity

Recent studies have highlighted the potential of Rhodium complexes, including RhI, as anticancer agents. The biological activity of these compounds is often attributed to their ability to interact with DNA and disrupt cellular processes.

- DNA Intercalation : Rhodium complexes have been shown to intercalate into DNA strands, which can inhibit DNA replication and transcription. This mechanism is particularly effective against cancer cells that are rapidly dividing and may not effectively repair DNA damage .

- Oxidative Stress Induction : Rhodium triiodide can induce oxidative stress within cells, leading to increased levels of reactive oxygen species (ROS). This oxidative environment can trigger apoptosis in cancer cells while sparing normal cells .

- Mitochondrial Dysfunction : Studies indicate that Rhodium complexes can disrupt mitochondrial dynamics, affecting energy metabolism in cancer cells. For instance, a Rh(III) complex was observed to reduce oxidative phosphorylation in breast cancer cells while increasing glycolysis, suggesting a metabolic shift that favors cell death in malignant cells .

Case Studies

Several case studies have documented the efficacy of rhodium-based compounds in preclinical models:

- Ehrlich Ascites Carcinoma : In vivo studies demonstrated that Rh(II) citrate significantly reduced tumor size and prolonged survival in mice models of Ehrlich ascites carcinoma when combined with nanoparticles .

- Breast Cancer Models : A recent study involving a rhodium(III) bipyridylsulfonamide complex showed selective cytotoxicity against SKBr3 breast cancer cells while sparing non-cancerous HB2 cells. This selectivity was attributed to the compound's ability to disrupt actin cytoskeleton organization and impair mitochondrial function .

Comparative Biological Activity

The following table summarizes the biological activities of various rhodium complexes compared to traditional chemotherapeutics:

| Compound | Activity Type | Target Cells | Mechanism of Action |

|---|---|---|---|

| RhI | Anticancer | Cancer Cells | DNA Intercalation, Oxidative Stress |

| Cisplatin | Anticancer | Various Cancers | DNA Cross-linking |

| Rh(II) Citrate | Anticancer | Ehrlich Ascites | Induces Apoptosis |

| Rh(III) Complex | Anticancer | SKBr3 Breast Cancer | Disrupts Mitochondrial Dynamics |

Safety and Toxicology

While exploring the therapeutic potential of Rhodium triiodide, it is crucial to consider its safety profile. Toxicological studies indicate that high doses can cause adverse effects such as respiratory distress and somnolence in animal models . Therefore, further research is necessary to optimize dosages and minimize toxicity while maximizing therapeutic efficacy.

特性

IUPAC Name |

rhodium(3+);triiodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3HI.Rh/h3*1H;/q;;;+3/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXAHUXSHRWNTOD-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Rh+3].[I-].[I-].[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

I3Rh | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6189 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15492-38-3 | |

| Record name | Rhodium iodide (RhI3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15492-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodium iodide (RhI3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015492383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: What are the common methods for synthesizing Rhodium triiodide?

A: Several methods have been explored for synthesizing Rhodium triiodide. One approach involves reacting trivalent rhodium hydroxide with hydriodic acid at elevated temperatures (60-100°C). This method yields a cinereous and porous form of Rhodium triiodide that is easily filtered and boasts high purity with a rhodium content of about 19.5-21.5% []. Another method utilizes recovered rhodium from industrial waste streams, highlighting the potential for sustainable sourcing of this valuable compound [].

Q2: How does the structure of Rhodium triiodide contribute to its catalytic activity?

A2: While the provided research does not delve into the precise structural features contributing to its catalytic properties, it's known that RhI₃ can readily participate in various organometallic reactions. It can act as a Lewis acid, activating substrates through coordination. Additionally, the presence of iodide ligands can facilitate oxidative addition and reductive elimination steps, crucial for many catalytic cycles. Further research focusing on its crystal structure and electronic properties would be beneficial to gain a deeper understanding of its catalytic behavior.

Q3: Can you provide an example of a specific reaction catalyzed by Rhodium triiodide?

A: Rhodium triiodide has demonstrated promising activity in catalyzing carboamination reactions of alkynes []. This reaction allows for the formation of multi-substituted indoles, important heterocyclic compounds with various applications in medicinal and materials chemistry. Notably, the reaction proceeds with a low catalyst loading (5 mol% Rh), indicating high catalytic efficiency.

Q4: Are there any studies on the stability and material compatibility of Rhodium triiodide?

A: While the provided research does not explicitly discuss the stability and compatibility of Rhodium triiodide in detail, one study [] mentions a process involving the electrolysis of a solution containing nano-rhodium powder and potassium iodide in hydroiodic acid to produce Rhodium triiodide. This suggests that RhI₃ is stable under these specific electrolytic conditions. Further investigation into its stability in various solvents, temperatures, and in the presence of different reagents would be essential for its wider application in organic synthesis.

Q5: What are the potential applications of Rhodium triiodide in organic synthesis?

A: Based on current research, Rhodium triiodide holds significant promise as a catalyst for various organic transformations. Its ability to catalyze carboamination reactions [] showcases its potential in constructing complex nitrogen-containing molecules. Further exploration of its reactivity could reveal additional applications in C-C bond formation, C-H activation, and other valuable transformations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。